molecular formula C24H39N3O2 B13840811 (3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

Cat. No.: B13840811
M. Wt: 401.6 g/mol
InChI Key: YJRJYYPXNAHNMD-VAIUHQNPSA-N
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Description

The compound (3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple chiral centers and functional groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide involves several steps, including the formation of the isoquinoline core, the introduction of the amino and hydroxy groups, and the attachment of the phenylbutyl and tert-butyl groups. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method can be optimized to reduce costs and improve the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Scientific Research Applications

(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide: can be compared with other similar compounds, such as:

    Isoquinoline derivatives: These compounds share the isoquinoline core structure but differ in their functional groups and side chains.

    Phenylbutyl derivatives: These compounds have a similar phenylbutyl group but may lack the isoquinoline core or other functional groups.

    Amino alcohols: These compounds contain both amino and hydroxy groups but may have different overall structures.

The uniqueness of This compound lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H39N3O2

Molecular Weight

401.6 g/mol

IUPAC Name

(3S,4aR,8aR)-2-[(3R)-3-amino-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H39N3O2/c1-24(2,3)26-23(29)21-14-18-11-7-8-12-19(18)15-27(21)16-22(28)20(25)13-17-9-5-4-6-10-17/h4-6,9-10,18-22,28H,7-8,11-16,25H2,1-3H3,(H,26,29)/t18-,19+,20-,21+,22?/m1/s1

InChI Key

YJRJYYPXNAHNMD-VAIUHQNPSA-N

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@H]2CCCC[C@H]2CN1CC([C@@H](CC3=CC=CC=C3)N)O

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)N)O

Origin of Product

United States

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